7-Methoxythiochroman-4-one
Overview
Description
7-Methoxythiochroman-4-one is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxy group at the 7th position enhances its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxythiochroman-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(phenylthio)-propanoic acids with sulfuric or methanesulfonic acid to achieve cyclization . Another approach involves the use of ammonium acetate-mediated cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and heterobenzocyclic ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxythiochroman-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the methoxy group.
Common Reagents and Conditions:
Oxidation: Oxone® in water/ethanol mixture.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiochromanones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Exhibits antileishmanial activity, making it a candidate for treating cutaneous leishmaniasis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxythiochroman-4-one involves its interaction with biological targets. For instance, thiochromones bearing a vinyl sulfone moiety inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . This mechanism is crucial for its antileishmanial activity. Further studies are needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Thiochroman-4-one: Lacks the methoxy group but shares the core structure.
Tetrahydrothiapyran-4-one: Similar sulfur-containing heterocycle with different ring saturation.
Uniqueness: 7-Methoxythiochroman-4-one is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity compared to its analogs. This structural modification can lead to improved pharmacological properties and selectivity in biological systems.
Biological Activity
7-Methoxythiochroman-4-one is a compound that has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of chromones, which are characterized by a benzopyran structure. The methoxy group at the 7-position enhances its solubility and biological activity. The compound's molecular formula is with a molecular weight of approximately 194.25 g/mol.
Biological Activities
1. Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways. This action can be beneficial in treating conditions characterized by chronic inflammation.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
The biological activities of this compound are mediated through several biochemical pathways:
- Antioxidant Mechanism : The compound acts as a free radical scavenger, reducing oxidative stress markers in cells.
- Anti-inflammatory Pathway : It inhibits the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits COX enzymes | |
Anticancer | Reduces proliferation in cancer cells |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound on MCF-7 breast cancer cells, it was found that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates.
Table 2: In Vitro Anticancer Activity Data
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15.2 | Induction of apoptosis |
Standard Drug (5-Fluorouracil) | MCF-7 | 12.5 | DNA synthesis inhibition |
Properties
IUPAC Name |
7-methoxy-2,3-dihydrothiochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKQYAMHUQRTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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